molecular formula C8H6ClN3O3 B15223285 5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B15223285
M. Wt: 227.60 g/mol
InChI Key: ZHFRUUVRNUCSHJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with chloroacetyl chloride in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with comparable properties.

    Triazolo[1,5-a]pyrimidine: Known for its anticancer and antiviral activities.

Uniqueness

5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

5-(chloromethyl)-7-oxo-6H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)12-6(10-4)2-5(11-12)8(14)15/h2H,1,3H2,(H,14,15)

InChI Key

ZHFRUUVRNUCSHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC(=NN2C1=O)C(=O)O)CCl

Origin of Product

United States

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